2-Cyanomethyl-4-methoxy-benzoic acid

Synthetic methodology Beckmann fragmentation Regioselective synthesis

2-Cyanomethyl-4-methoxy-benzoic acid (CAS 76254-24-5, NSC165208) is a disubstituted benzoic acid derivative bearing a cyanomethyl group at the ortho position and a methoxy group at the para position relative to the carboxylic acid. With molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor to isoquinolinone-based kinase inhibitors.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 76254-24-5
Cat. No. B8776808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanomethyl-4-methoxy-benzoic acid
CAS76254-24-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)CC#N
InChIInChI=1S/C10H9NO3/c1-14-8-2-3-9(10(12)13)7(6-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13)
InChIKeyHTOTWPPNROWEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanomethyl-4-methoxy-benzoic acid (CAS 76254-24-5): Core Identity and Procurement Context


2-Cyanomethyl-4-methoxy-benzoic acid (CAS 76254-24-5, NSC165208) is a disubstituted benzoic acid derivative bearing a cyanomethyl group at the ortho position and a methoxy group at the para position relative to the carboxylic acid [1]. With molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor to isoquinolinone-based kinase inhibitors [2]. Its computed physicochemical profile includes an XLogP3 of 1.1, a topological polar surface area of 70.3 Ų, and one hydrogen bond donor with four hydrogen bond acceptors [1]. The compound is commercially available at research-grade purity (typically ≥98%) from multiple suppliers and is classified exclusively for non-human research use .

Why 2-Cyanomethyl-4-methoxy-benzoic acid Cannot Be Replaced by Regioisomeric or Unsubstituted Cyanomethylbenzoic Acids


The 4-methoxy-2-cyanomethyl substitution pattern is not a trivial structural variation. In the Roche patent US20070179151A1, the 4-methoxy substituent directs the downstream synthesis toward (1-Chloro-6-methoxy-isoquinolin-3-yl)-(5-methyl-1H-pyrazol-3-yl)-amine, a specific Aurora kinase inhibitor candidate, whereas the unsubstituted 2-cyanomethylbenzoic acid yields a distinct 6-unsubstituted isoquinoline product with a different kinase selectivity profile [1]. The methoxy group is not merely a spectator substituent; its electron-donating nature activates the aromatic ring toward electrophilic substitution while the ortho-cyanomethyl group provides the nucleophilic handle for intramolecular cyclization, a dual activation pattern that cannot be replicated by the 5-methoxy regioisomer (CAS 76254-25-6), the 4-cyanomethyl-2-methoxy positional isomer (CAS 88709-31-3), or the methoxy-absent 2-cyanomethylbenzoic acid (CAS 6627-91-4). Substituting any of these analogs into a validated synthetic route would produce a different final compound with unvalidated biological activity.

Quantitative Differentiation Evidence for 2-Cyanomethyl-4-methoxy-benzoic acid Against Closest Analogs


Synthetic Route Exclusivity: Beckmann Fragmentation from 5-Methoxy-indan-1,2-dione-2-oxime Is Inaccessible to 5-Methoxy and Unsubstituted Regioisomers

The Roche patent US20070179151A1 exemplifies two parallel synthetic routes: Example 1 converts indan-1,2-dione-2-oxime (no methoxy) to 2-cyanomethylbenzoic acid, while Example 2 converts 5-methoxy-indan-1,2-dione-2-oxime to 2-cyanomethyl-4-methoxy-benzoic acid [1]. The starting oxime for the 4-methoxy target carries the methoxy at the 5-position of the indanone scaffold, which, after Beckmann-type fragmentation, exclusively places the methoxy at the 4-position of the resulting benzoic acid. This regiochemical outcome is mechanistically predetermined: the 5-methoxy regioisomer (2-cyanomethyl-5-methoxybenzoic acid, CAS 76254-25-6) cannot be accessed via this route because its precursor would require a 4-methoxy-indan-1,2-dione-2-oxime, which is not commercially available and requires a distinct synthetic sequence [1]. The 82% isolated yield reported for this tandem process provides a benchmark for evaluating commercial sourcing quality .

Synthetic methodology Beckmann fragmentation Regioselective synthesis Process chemistry

Physicochemical Property Differentiation: LogP, TPSA, and Hydrogen Bonding Capacity Versus the Non-Methoxy Analog

The addition of the 4-methoxy substituent to the 2-cyanomethylbenzoic acid scaffold produces measurable changes in key physicochemical descriptors relevant to downstream drug discovery applications. According to PubChem computed properties, 2-cyanomethyl-4-methoxy-benzoic acid has an XLogP3 of 1.1, a topological polar surface area (TPSA) of 70.3 Ų, 4 hydrogen bond acceptors, and a molecular weight of 191.18 g/mol [1]. In comparison, the non-methoxy analog 2-cyanomethylbenzoic acid (CAS 6627-91-4) has a molecular weight of 161.16 g/mol, XLogP3 of approximately 0.8 (computed), TPSA of approximately 61 Ų, and 3 hydrogen bond acceptors [2]. The +30 Da mass increment, +0.3 logP shift, and additional hydrogen bond acceptor from the methoxy oxygen collectively move the compound into a more favorable drug-like property space for oral bioavailability according to Lipinski and Veber guidelines [1].

Physicochemical profiling Drug-likeness Lead optimization Medicinal chemistry

Downstream Synthetic Utility: Privileged Precursor for 3-Amino-Isoquinolinone Anticancer Agents via CDI-Mediated Tandem Cross-Coupling

The 2-(cyanomethyl)benzoic acid scaffold, and specifically the 4-methoxy-substituted variant, has been validated as a productive substrate in N,N-carbonyldiimidazole (CDI)-promoted tandem cross-coupling/intramolecular cyclization with acyl hydrazides to yield 3-amino-isoquinolinones [1]. In the 2022 study by Abrams et al., a series of N-(3-amino-1-oxo-2(1H)-isoquinolinyl)benzamides was synthesized from 2-(cyanomethyl)benzoic acids, with several compounds demonstrating growth inhibition and cell lethality against renal and breast cancer NCI60 cell lines [1]. The methoxy substituent at the 4-position of the benzoic acid precursor maps to the 6-position of the resulting isoquinolinone, a position known to modulate both potency and selectivity in kinase-targeted isoquinoline derivatives [2]. The reaction proceeds under mild conditions (CDI, imidazole·HCl catalyst, 60°C overnight) with products either precipitating directly or forming upon water addition, demonstrating operational simplicity suited for library synthesis [1].

Isoquinolinone synthesis Anticancer agents Mitotic inhibitors CDI coupling NCI60 screening

Density and Thermal Stability: Physical Property Reference Points for Formulation and Handling

Measured physical properties provide practical differentiation for handling and formulation decisions. The compound has a reported density of 1.256 g/cm³ and a boiling point of 372.3°C at 760 mmHg, with a flash point of 179°C and a vapor pressure of 3.34×10⁻⁶ mmHg at 25°C . These values indicate low volatility at ambient temperature and a wide liquid range, properties relevant to safe storage and thermal processing. For comparison, the unsubstituted 2-cyanomethylbenzoic acid (MW 161.16) would be expected to have a lower boiling point and higher volatility due to its lower molecular weight and reduced polarity [1]. The density value of 1.256 g/cm³ is notably higher than that of unsubstituted benzoic acid derivatives (~1.07-1.15 g/cm³ typical range), reflecting the mass contribution of the methoxy and cyanomethyl substituents .

Physical properties Formulation development Process safety Quality control

Procurement-Relevant Application Scenarios for 2-Cyanomethyl-4-methoxy-benzoic acid Based on Quantitative Evidence


Aurora Kinase Inhibitor Lead Optimization: 6-Methoxy-Isoquinoline Chemotype Development

As demonstrated in Roche patent US20070179151A1, 2-cyanomethyl-4-methoxy-benzoic acid is the direct precursor to (1-Chloro-6-methoxy-isoquinolin-3-yl)-(5-methyl-1H-pyrazol-3-yl)-amine, an Aurora A kinase inhibitor candidate [1]. The 4-methoxy group of the starting material is preserved throughout the synthesis and maps to the 6-position of the isoquinoline core, a substitution site critical for kinase selectivity. Medicinal chemistry teams pursuing Aurora kinase or broader kinase inhibitor programs should specify this intermediate when the target compound profile requires a 6-alkoxy-isoquinoline scaffold. The Beckmann fragmentation route provides reliable access at multi-gram scale, making this intermediate suitable for lead optimization campaigns requiring 10-100 g quantities [1].

3-Amino-Isoquinolinone Library Synthesis for NCI60 Anticancer Screening

The CDI-mediated tandem cross-coupling/intramolecular cyclization methodology reported by Abrams et al. (2022) uses 2-(cyanomethyl)benzoic acids as substrates to generate diverse 3-amino-isoquinolinones with demonstrated activity against renal and breast cancer cell lines in the NCI60 panel [1]. Procurement of the 4-methoxy variant specifically enables the synthesis of 6-methoxy-substituted 3-amino-isoquinolinones, a sub-series that would be structurally distinct from the 6-unsubstituted or 7-methoxy analogs derived from other regioisomers. This application is suited for academic screening centers and biotech hit-to-lead programs requiring a defined chemotype for SAR exploration [1].

Fragment-Based Drug Discovery: A Dual-Functional Handle Benzoic Acid Scaffold

The compound's combination of a carboxylic acid (for amide/ester coupling), a cyanomethyl group (reducible to amine or hydrolyzable to amide/carboxylic acid), and a methoxy group (for O-dealkylation or electrophilic substitution) provides three orthogonal reactive handles on a low-molecular-weight (191.18 Da) aromatic core [1]. Its computed XLogP3 of 1.1 and TPSA of 70.3 Ų place it within fragment-like property space, making it suitable as a fragment starting point for structure-based drug design. In contrast, the non-methoxy analog 2-cyanomethylbenzoic acid offers only two functional handles and lower TPSA, reducing the opportunities for vector-based elaboration in fragment growing strategies [1].

Process Chemistry Scale-Up: Validated Multi-Gram Beckmann Fragmentation Route

The Roche patent demonstrates the synthesis of 2-cyanomethyl-4-methoxy-benzoic acid at a 22 g scale (0.12 mol) using commercially available 5-methoxy-indan-1,2-dione-2-oxime [1]. The procedure avoids cryogenic conditions, employs inexpensive reagents (NaOH, p-toluenesulfonyl chloride), and isolates the product by simple acidification and filtration. For CRO/CDMO organizations tasked with scaling this intermediate, the patent provides a validated starting point with documented reaction parameters (80°C, 15 min reaction time, pH 3-4 precipitation). The density of 1.256 g/cm³ and boiling point of 372.3°C inform reactor design and distillation/isolation strategies [1].

Quote Request

Request a Quote for 2-Cyanomethyl-4-methoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.